
Ethyl ethyl(4-methylphenyl)arsinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethyl(4-methylphenyl)arsinite is an organoarsenic compound that features an ethyl group and a 4-methylphenyl group bonded to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl ethyl(4-methylphenyl)arsinite can be synthesized through several methods. One common approach involves the reaction of ethyl(4-methylphenyl)arsine with ethyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ethyl(4-methylphenyl)arsinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: The ethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Elemental arsenic and simpler organoarsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
Applications De Recherche Scientifique
Ethyl ethyl(4-methylphenyl)arsinite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which ethyl ethyl(4-methylphenyl)arsinite exerts its effects involves interactions with cellular components and enzymes. The compound can bind to proteins and other biomolecules, affecting their function and activity. It may also interfere with cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl(4-methylphenyl)arsine: A precursor in the synthesis of ethyl ethyl(4-methylphenyl)arsinite.
Methyl(4-methylphenyl)arsine: Similar structure but with a methyl group instead of an ethyl group.
Phenylarsine oxide: Another organoarsenic compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl and 4-methylphenyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
81906-18-5 |
|---|---|
Formule moléculaire |
C11H17AsO |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
ethoxy-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C11H17AsO/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
Clé InChI |
KFQFDXVPJKETIU-UHFFFAOYSA-N |
SMILES canonique |
CCO[As](CC)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



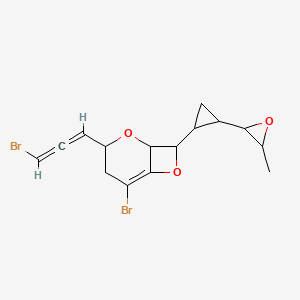
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

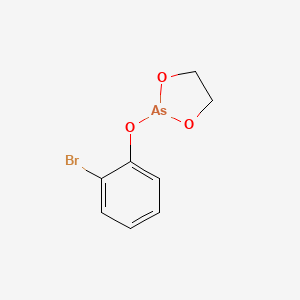
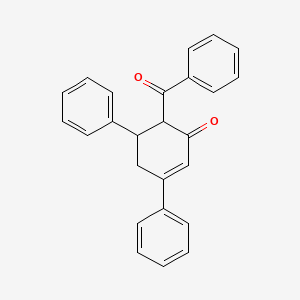
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
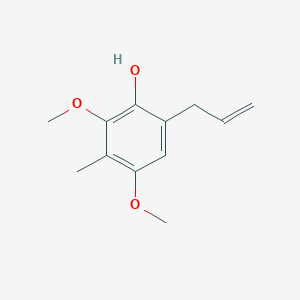
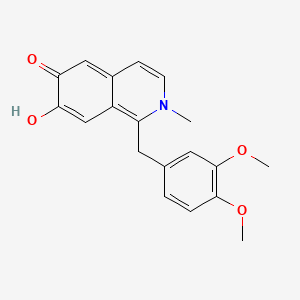
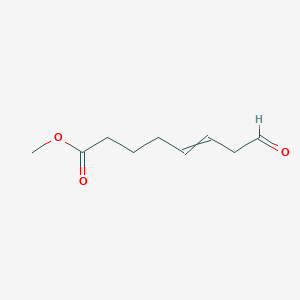
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
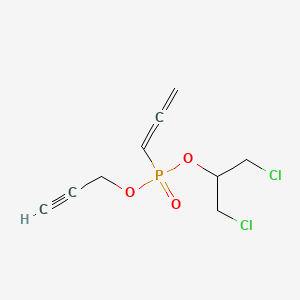
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
